N-(2-Mercapto-ethyl)-guanidine 1/2H2SO4

Catalog No.
S12165847
CAS No.
M.F
C3H11N3O4S2
M. Wt
217.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2-Mercapto-ethyl)-guanidine 1/2H2SO4

Product Name

N-(2-Mercapto-ethyl)-guanidine 1/2H2SO4

IUPAC Name

2-(2-sulfanylethyl)guanidine;sulfuric acid

Molecular Formula

C3H11N3O4S2

Molecular Weight

217.3 g/mol

InChI

InChI=1S/C3H9N3S.H2O4S/c4-3(5)6-1-2-7;1-5(2,3)4/h7H,1-2H2,(H4,4,5,6);(H2,1,2,3,4)

InChI Key

UIFOUGHOWJQEBY-UHFFFAOYSA-N

Canonical SMILES

C(CS)N=C(N)N.OS(=O)(=O)O

N-(2-Mercapto-ethyl)-guanidine hemisulfate salt is a specialized chemical compound with the molecular formula C6H20N6O4S3C_6H_{20}N_6O_4S_3 and a CAS number of 3979-00-8. It is a derivative of guanidine, characterized by the presence of a mercaptoethyl group, which imparts unique properties to the compound. This compound is typically encountered in its hemisulfate salt form, which enhances its solubility and stability in various applications. The compound is recognized for its potential in medicinal chemistry and as a reagent in organic synthesis.

Due to its functional groups. It can undergo:

  • Nucleophilic Substitution Reactions: The thiol group (-SH) can act as a nucleophile, allowing the compound to react with electrophiles.
  • Oxidation Reactions: The thiol group can be oxidized to form disulfides or sulfonic acids under appropriate conditions.
  • Condensation Reactions: It can react with aldehydes or ketones to form thiazolidines or other heterocyclic compounds.

These reactions are significant for its utility in synthesizing various organic compounds and pharmaceuticals.

Research indicates that N-(2-Mercapto-ethyl)-guanidine exhibits various biological activities. It has been studied for its potential:

  • Antioxidant Properties: The thiol group can scavenge free radicals, contributing to its antioxidant capabilities.
  • Antimicrobial Activity: Preliminary studies suggest that it may possess antimicrobial properties, making it a candidate for further exploration in pharmaceutical applications.
  • Neuroprotective Effects: Some studies have indicated that this compound could offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases.

The precise mechanisms of action and efficacy in biological systems require further investigation.

The synthesis of N-(2-Mercapto-ethyl)-guanidine hemisulfate salt typically involves:

  • Reaction of Guanidine with 2-Bromoethanethiol: This method involves nucleophilic substitution where guanidine reacts with 2-bromoethanethiol under basic conditions.
  • Formation of Hemisulfate Salt: The resulting mercaptoethylguanidine is then treated with sulfuric acid to form the hemisulfate salt, enhancing solubility.

These methods allow for the efficient production of the compound while maintaining high purity levels.

N-(2-Mercapto-ethyl)-guanidine hemisulfate salt has several applications, including:

  • Pharmaceutical Development: Its potential as an antioxidant and antimicrobial agent makes it valuable in drug formulation.
  • Chemical Synthesis: Used as a reagent in organic synthesis for creating complex molecules.
  • Biochemical Research: Employed in studies exploring redox biology and enzyme activity due to its thiol functionality.

Interaction studies involving N-(2-Mercapto-ethyl)-guanidine have focused on its reactivity with various biomolecules. Key findings include:

  • Binding Affinity with Proteins: The compound can interact with cysteine residues in proteins, potentially influencing protein function and stability.
  • Redox Reactions: Its ability to participate in redox reactions has implications for cellular signaling pathways and oxidative stress responses.

These interactions underscore the importance of this compound in biochemical contexts.

N-(2-Mercapto-ethyl)-guanidine hemisulfate salt shares structural and functional similarities with several other compounds. Notable comparisons include:

Compound NameStructure CharacteristicsUnique Features
MercaptoethylamineContains an amine group instead of guanidinePrimarily used as a building block in synthesis
Thioglycolic AcidContains a carboxylic acid groupCommonly used in cosmetic formulations
2-MercaptoethanolSimple thiol compoundWidely used as a reducing agent

N-(2-Mercapto-ethyl)-guanidine is unique due to its guanidine core, which imparts distinct biological activities not present in simpler thiols or amines. Its complex structure allows for diverse reactivity and application potential not found in other similar compounds.

This detailed overview highlights the significance of N-(2-Mercapto-ethyl)-guanidine hemisulfate salt within chemical research and potential applications across various fields. Further studies are warranted to fully elucidate its properties and expand its applications.

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

5

Exact Mass

217.01909819 g/mol

Monoisotopic Mass

217.01909819 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-09-2024

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